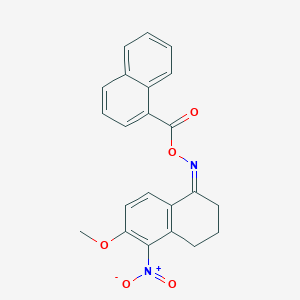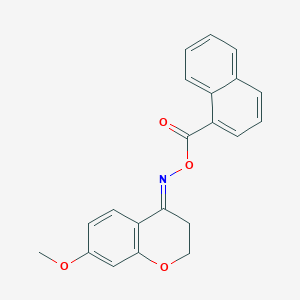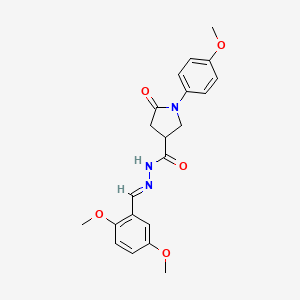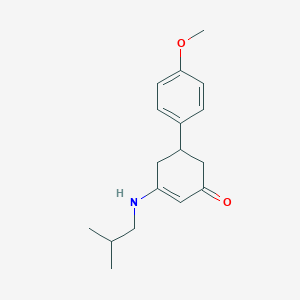
6-methoxy-5-nitro-3,4-dihydro-1(2H)-naphthalenone O-1-naphthoyloxime
Overview
Description
6-methoxy-5-nitro-3,4-dihydro-1(2H)-naphthalenone O-1-naphthoyloxime, also known as MNNO-NapOx, is a chemical compound that has been found to exhibit potent anti-inflammatory and anti-cancer properties. This compound has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for laboratory experiments.
Mechanism of Action
The mechanism of action of 6-methoxy-5-nitro-3,4-dihydro-1(2H)-naphthalenone O-1-naphthoyloxime involves the inhibition of NF-κB, a transcription factor that plays a crucial role in the regulation of immune responses and cell survival. 6-methoxy-5-nitro-3,4-dihydro-1(2H)-naphthalenone O-1-naphthoyloxime has been found to inhibit the phosphorylation and degradation of IκBα, an inhibitor of NF-κB, leading to the suppression of NF-κB activation and subsequent inhibition of pro-inflammatory cytokine production and cancer cell proliferation.
Biochemical and Physiological Effects:
6-methoxy-5-nitro-3,4-dihydro-1(2H)-naphthalenone O-1-naphthoyloxime has been found to exhibit potent anti-inflammatory and anti-cancer effects in various in vitro and in vivo models. This compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, reduce the infiltration of inflammatory cells, and suppress the expression of adhesion molecules. 6-methoxy-5-nitro-3,4-dihydro-1(2H)-naphthalenone O-1-naphthoyloxime has also been found to induce apoptosis and inhibit cell proliferation in various cancer cell lines, leading to the inhibition of tumor growth.
Advantages and Limitations for Lab Experiments
6-methoxy-5-nitro-3,4-dihydro-1(2H)-naphthalenone O-1-naphthoyloxime has several advantages for laboratory experiments, including its high purity, stability, and low toxicity. This compound can be easily synthesized using a multi-step process and can be used in various in vitro and in vivo models to study its anti-inflammatory and anti-cancer properties. However, 6-methoxy-5-nitro-3,4-dihydro-1(2H)-naphthalenone O-1-naphthoyloxime has some limitations, including its limited solubility in water and its potential for non-specific binding to proteins.
Future Directions
6-methoxy-5-nitro-3,4-dihydro-1(2H)-naphthalenone O-1-naphthoyloxime has several potential future directions for research. One potential direction is to study the efficacy of this compound in animal models of inflammatory diseases and cancer. Another potential direction is to investigate the potential of 6-methoxy-5-nitro-3,4-dihydro-1(2H)-naphthalenone O-1-naphthoyloxime as a therapeutic agent for other diseases, such as neurodegenerative diseases and autoimmune diseases. Additionally, further studies are needed to optimize the synthesis method of 6-methoxy-5-nitro-3,4-dihydro-1(2H)-naphthalenone O-1-naphthoyloxime and to improve its solubility and specificity.
In conclusion, 6-methoxy-5-nitro-3,4-dihydro-1(2H)-naphthalenone O-1-naphthoyloxime is a promising compound that exhibits potent anti-inflammatory and anti-cancer properties. This compound has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for laboratory experiments. Further research is needed to fully understand the potential of 6-methoxy-5-nitro-3,4-dihydro-1(2H)-naphthalenone O-1-naphthoyloxime as a therapeutic agent for various diseases.
Scientific Research Applications
6-methoxy-5-nitro-3,4-dihydro-1(2H)-naphthalenone O-1-naphthoyloxime has been extensively studied for its anti-inflammatory and anti-cancer properties. Research studies have shown that this compound can inhibit the production of pro-inflammatory cytokines and chemokines, which play a crucial role in the development of various inflammatory diseases. 6-methoxy-5-nitro-3,4-dihydro-1(2H)-naphthalenone O-1-naphthoyloxime has also been found to induce apoptosis and inhibit cell proliferation in various cancer cell lines, making it a potential candidate for cancer therapy.
properties
IUPAC Name |
[(Z)-(6-methoxy-5-nitro-3,4-dihydro-2H-naphthalen-1-ylidene)amino] naphthalene-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O5/c1-28-20-13-12-16-17(21(20)24(26)27)9-5-11-19(16)23-29-22(25)18-10-4-7-14-6-2-3-8-15(14)18/h2-4,6-8,10,12-13H,5,9,11H2,1H3/b23-19- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLSVHZCGJWDGPG-NMWGTECJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(=NOC(=O)C3=CC=CC4=CC=CC=C43)CCC2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C2=C(C=C1)/C(=N\OC(=O)C3=CC=CC4=CC=CC=C43)/CCC2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methoxy-5-nitro-3,4-dihydro-1(2H)-naphthalenone O-1-naphthoyloxime | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl [3-acetyl-5-(acetylamino)-2-methyl-2,3-dihydro-1,3,4-thiadiazol-2-yl]acetate](/img/structure/B3910363.png)
![N-{[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B3910376.png)

![2-[(2-anilino-2-oxoethyl)thio]-N-[2-(methylthio)-1,3-benzothiazol-6-yl]acetamide](/img/structure/B3910387.png)

![10-acetyl-3-(4-methoxyphenyl)-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one hydrochloride](/img/structure/B3910396.png)


![N'-{[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]methylene}-2-pyridinecarbohydrazide](/img/structure/B3910428.png)


![4,4'-{1,3,4-thiadiazole-2,5-diylbis[thio(1-oxo-2,1-ethanediyl)]}dimorpholine](/img/structure/B3910455.png)

![N'-[3-nitro-4-(1-pyrrolidinyl)benzylidene]-2-pyridinecarbohydrazide](/img/structure/B3910469.png)